molecular formula C31H27N3O6S B11638019 4-{[4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

4-{[4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B11638019
M. Wt: 569.6 g/mol
InChI Key: SUZXNDLIKUMKKX-ORIPQNMZSA-N
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Description

4-[4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core pyrrole structure, followed by the introduction of the phenoxyphenyl and pyridin-3-ylmethyl groups. The final steps involve the addition of the hydroxy, oxo, and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyrrole groups.

    Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings and the pyrrole structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions typically use reagents like chlorine, bromine, and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
  • 4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-[4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C31H27N3O6S

Molecular Weight

569.6 g/mol

IUPAC Name

4-[(E)-[4,5-dioxo-2-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C31H27N3O6S/c1-33(2)41(38,39)26-15-13-22(14-16-26)29(35)27-28(34(31(37)30(27)36)20-21-8-7-17-32-19-21)23-9-6-12-25(18-23)40-24-10-4-3-5-11-24/h3-19,28,35H,20H2,1-2H3/b29-27+

InChI Key

SUZXNDLIKUMKKX-ORIPQNMZSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

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